SX-682

Vue d'ensemble

Description

SX-682 est un inhibiteur de petite molécule qui cible les récepteurs de chimiokines CXCR1 et CXCR2. Ces récepteurs sont impliqués dans le recrutement et le trafic des cellules suppressives dérivées des myéloïdes vers le microenvironnement tumoral. En inhibant ces récepteurs, this compound peut améliorer l'efficacité des immunothérapies et réduire la croissance tumorale .

Applications De Recherche Scientifique

SX-682 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CXCR1 and CXCR2 in various chemical processes.

Biology: Employed in research to understand the mechanisms of immune cell recruitment and trafficking.

Medicine: Investigated for its potential to enhance the efficacy of immunotherapies in cancer treatment.

Industry: Utilized in the development of new therapeutic agents targeting the tumor microenvironment .

Mécanisme D'action

Target of Action

SX-682 is an oral dual allosteric inhibitor of the CXCR1 and CXCR2 (CXCR1/2) chemokine receptors . These receptors play a crucial role in the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and autocrine growth of disease-initiating leukemic stem cells (LSCs) in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

Mode of Action

Upon administration, this compound selectively and allosterically binds to CXCR1 and CXCR2, inhibiting their activation by tumor-secreted chemokines . This inhibition prevents MDSC trafficking, thereby sensitizing tumors to immunotherapy .

Biochemical Pathways

The CXCR1/2 signaling pathway, which this compound inhibits, is involved in the recruitment of immunosuppressive MDSCs and autocrine growth of disease-initiating LSCs in AML and MDS . By blocking this pathway, this compound inactivates immunosuppressive myeloid cells, thereby cutting off multiple downstream pro-tumor mechanisms mediated by these cells .

Pharmacokinetics

In patients with normal bone marrow, this compound dose-dependently reduces the absolute neutrophil count (ANC), a pharmacodynamic marker for CXCR1/2 inhibition . The steady-state pharmacokinetics of this compound exhibits an increasing drug plasma concentration with dose, comparable to patients with solid tumors .

Result of Action

This compound has been validated in major solid tumor models, where it exhibits mono-agent activity, blocks metastasis, depletes MDSCs, activates infiltration and killing by immune effector cells, reverses chemo-resistance, and enhances immune-checkpoint blockade . It also increases tumor CD8+ T cell infiltration and inhibits tumor growth .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the presence of an immunosuppressive tumor microenvironment. In such environments, this compound can block the recruitment of MDSCs, thereby enhancing the effectiveness of immunotherapies .

Analyse Biochimique

Biochemical Properties

SX-682 functions as an allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors . By binding to these receptors, this compound blocks the recruitment of MDSCs, which are known to suppress immune responses in the tumor microenvironment . This inhibition enhances T cell activation and antitumor immunity . The compound interacts with various biomolecules, including chemokines that activate CXCR1 and CXCR2, thereby preventing their signaling and subsequent recruitment of MDSCs .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In cancer cells, it inhibits the proliferation of leukemic cell lines and primary MDS/AML patient samples in vitro . It also impairs leukemic growth in in vivo animal models . By blocking the recruitment of MDSCs, this compound enhances the infiltration and activation of immune effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), within the tumor microenvironment . This leads to increased tumor cell killing and inhibition of tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively and allosterically binding to the CXCR1 and CXCR2 receptors . This binding inhibits the activation of these receptors by tumor-secreted chemokines, thereby blocking the downstream signaling pathways involved in MDSC recruitment and tumor growth . The inhibition of CXCR1/2-mediated signaling reduces the immunosuppressive nature of the tumor microenvironment and enhances the antitumor immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a dose-dependent reduction in absolute neutrophil count (ANC), with maximum reduction achieved at doses above 150 mg BID . This reduction in ANC normalizes rapidly upon cessation of dosing . Long-term studies have shown that this compound is well-tolerated and maintains its efficacy in reducing tumor growth and enhancing immune responses over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces the recruitment of MDSCs and enhances T cell activation . At higher doses, this compound can cause a significant reduction in ANC, which is reversible upon dose-holding .

Metabolic Pathways

This compound is involved in metabolic pathways related to the CXCR1 and CXCR2 chemokine receptors . By inhibiting these receptors, the compound affects the recruitment and migration of MDSCs and neutrophils within the tumor microenvironment . This inhibition disrupts the inflammatory processes and reduces the immunosuppressive nature of the tumor microenvironment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the CXCR1 and CXCR2 receptors . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . Its effects on neutrophil trafficking and MDSC recruitment are consistent with its mechanism of action as a CXCR1/2 inhibitor .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the CXCR1 and CXCR2 receptors on the cell surface . By binding to these receptors, the compound exerts its inhibitory effects on the signaling pathways involved in MDSC recruitment and tumor growth . This localization is crucial for its function as an allosteric inhibitor of CXCR1 and CXCR2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SX-682 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et sa fonctionnalisation ultérieure. La voie de synthèse implique généralement :

- Formation de la structure de base par une séquence de réaction en plusieurs étapes.

- Fonctionnalisation de la structure de base pour introduire des groupes chimiques spécifiques qui améliorent son activité inhibitrice.

- Purification et caractérisation du produit final pour garantir sa pureté et sa puissance .

Méthodes de production industrielle

La production industrielle de this compound implique l'extrapolation de la voie de synthèse pour produire de grandes quantités du composé. Ce processus nécessite l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés. Le produit final est ensuite soumis à des mesures de contrôle qualité rigoureuses pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

SX-682 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure chimique de this compound, modifiant potentiellement son activité inhibitrice.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Agents de substitution : tels que les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui conservent ou améliorent son activité inhibitrice contre CXCR1 et CXCR2 .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de CXCR1 et CXCR2 dans divers processus chimiques.

Biologie : Utilisé dans la recherche pour comprendre les mécanismes de recrutement et de trafic des cellules immunitaires.

Médecine : Étudié pour son potentiel à améliorer l'efficacité des immunothérapies dans le traitement du cancer.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le microenvironnement tumoral .

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs de chimiokines CXCR1 et CXCR2, inhibant leurs voies de signalisation. Cette inhibition réduit le recrutement et le trafic des cellules suppressives dérivées des myéloïdes vers le microenvironnement tumoral, améliorant ainsi l'efficacité des immunothérapies et réduisant la croissance tumorale. Les cibles moléculaires de this compound comprennent les récepteurs CXCR1 et CXCR2, et les voies impliquées comprennent la voie de signalisation des chimiokines .

Comparaison Avec Des Composés Similaires

Composés similaires

Reparixin : Un autre inhibiteur de CXCR1 et CXCR2, utilisé dans des applications de recherche similaires.

Navarixin : Un inhibiteur sélectif de CXCR2, utilisé dans le traitement des maladies inflammatoires.

Danirixin : Un antagoniste de CXCR2, étudié pour son potentiel dans le traitement de la bronchopneumopathie chronique obstructive

Unicité de SX-682

This compound est unique en son genre par son double inhibition à la fois de CXCR1 et de CXCR2, ce qui en fait un inhibiteur puissant du recrutement des cellules suppressives dérivées des myéloïdes. Cette double inhibition améliore son efficacité dans la réduction de la croissance tumorale et l'amélioration des résultats des immunothérapies par rapport aux composés qui ne ciblent qu'un seul de ces récepteurs .

Propriétés

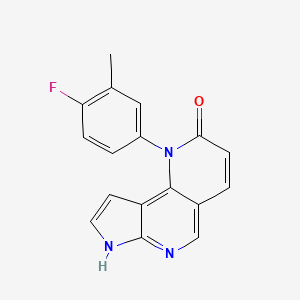

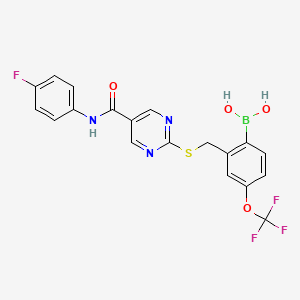

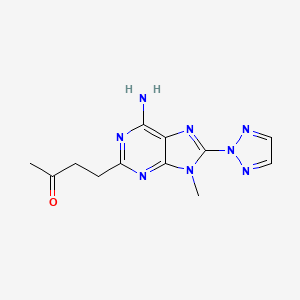

IUPAC Name |

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BF4N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648843-04-2 | |

| Record name | SX-682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SX-682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)